HDAC6 vs. HDAC1 Selectivity: 54-Fold Preferential Inhibition of HDAC6 Over HDAC1
The target compound exhibits a clear selectivity gradient across HDAC isoforms 1, 6, and 8 when tested under identical assay conditions (fluorescently-labeled acetylated substrate, pH 8.0) [1]. The HDAC6 IC50 (540 nM) is approximately 54-fold lower than the HDAC1 IC50 (29,000 nM), indicating preferential engagement of the class IIb deacetylase over the class I isoform. This contrasts with the hydroxamic acid comparator Compound 4 from the same patent, which achieves an HDAC6 IC50 of 1.46 nM but with significantly less isoform selectivity between HDAC6 and HDAC1 [2].
| Evidence Dimension | HDAC isoform selectivity (HDAC6 / HDAC1 IC50 ratio) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 540 nM; HDAC1 IC50 = 29,000 nM; selectivity ratio = 53.7-fold |
| Comparator Or Baseline | Compound 4 (US9249087): HDAC6 IC50 = 1.46 nM; selectivity ratio vs. HDAC1 not profiled in equivalent format (hydroxamic acid ZBG) |
| Quantified Difference | Target compound: 54-fold HDAC6/HDAC1 selectivity. Hydroxamate comparator: sub-nanomolar potency but broader HDAC1 engagement. |
| Conditions | Recombinant human HDAC1, HDAC6, HDAC8; fluorescently-labeled acetylated lysine substrate; pH 8.0; same assay platform for all three isoforms [1] |
Why This Matters
Procurement of the target compound rather than a hydroxamate analog enables experiments requiring selective HDAC6/HDAC8 chemical probing with reduced HDAC1 class I engagement, avoiding confounding effects of broad-spectrum histone hyperacetylation.
- [1] BindingDB. BDBM218218 (US9249087, Compound 57). HDAC1 IC50 2.90E+4 nM; HDAC8 IC50 1.20E+3 nM; HDAC6 IC50 540 nM. pH 8.0. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218218 View Source
- [2] BindingDB. BDBM218227 (US9249087, Compound 4). HDAC6 IC50 1.46 nM; pH 8.0. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218227 View Source
